Disperse Orange 44
Description
The exact mass of the compound Propanenitrile, 3,3'-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(2-cyanoethyl)anilino]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN6O2/c19-17-13-16(25(26)27)7-8-18(17)23-22-14-3-5-15(6-4-14)24(11-1-9-20)12-2-10-21/h3-8,13H,1-2,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXVVTBKBDDTSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)N(CCC#N)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063281 | |
| Record name | 3,3'-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)imino)bis(propiononitrile) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4058-30-4, 12223-26-6 | |
| Record name | 3,3′-[[4-[2-(2-Chloro-4-nitrophenyl)diazenyl]phenyl]imino]bis[propanenitrile] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4058-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanenitrile, 3,3'-((4-(2-(2-chloro-4-nitrophenyl)diazenyl)phenyl)imino)bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004058304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanenitrile, 3,3'-[[4-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]imino]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,3'-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)imino)bis(propiononitrile) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis[propiononitrile] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.606 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Propanenitrile, 3,3'-[[4-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]imino]bis | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Overview of Disperse Dyes Within Textile Chemistry Research
Disperse dyes are non-ionic colorants with low water solubility, making them ideal for coloring synthetic fibers like polyester (B1180765), nylon, and acetate, which are also hydrophobic in nature. researchgate.netscribd.comtaylorandfrancis.com Originally developed in the 1920s for cellulose (B213188) acetate, their application has grown to make them a principal dye class for the vast market of synthetic textiles. researchgate.netsatra.comthebusinessresearchcompany.com
The dyeing process typically involves applying the dye from a fine aqueous dispersion, often with the aid of a dispersing agent. researchgate.netscribd.com To facilitate the diffusion of the dye molecules into the tightly packed polymer structure of fibers like polyester, the process is carried out at high temperatures (around 130°C) and pressure. scribd.com The dye molecules are then physically trapped within the fiber, held by non-polar forces. researchgate.net
Key areas of academic and industrial research in disperse dyes include:
Synthesis and Development : The creation of novel dye structures to achieve better fastness properties (resistance to fading from light, washing, and perspiration), a wider color palette, and improved dyeing efficiency. researchgate.netresearchgate.net
Environmental Impact and Remediation : A significant portion of research is dedicated to addressing the environmental concerns associated with dye manufacturing and application. periodikos.com.br This includes the treatment of textile effluents to remove residual dyes and the development of more eco-friendly, or "green," dyeing technologies. periodikos.com.brresearchgate.net
Functional Dyes : There is an increasing focus on developing disperse dyes that impart additional functionalities to textiles, such as antimicrobial properties or UV protection.
Table 1: General Properties of Disperse Dyes
| Property | Description |
|---|---|
| Solubility | Low solubility in water; applied as a fine dispersion. researchgate.netscribd.com |
| Chemical Class | Primarily non-ionic mono-azo, anthraquinone, or diphenylamine (B1679370) derivatives. scribd.comthebusinessresearchcompany.com |
| Application | Dyeing of hydrophobic fibers such as polyester, nylon, and cellulose acetate. taylorandfrancis.comsatra.com |
| Mechanism | Diffusion into the fiber at high temperature and pressure; held by physical forces. researchgate.net |
| Key Research Areas | New dye synthesis, process optimization, environmental impact, functionalization. researchgate.netresearchgate.netperiodikos.com.br |
Academic Significance and Research Gaps Pertaining to Disperse Orange 44
Synthetic Routes for this compound
The synthesis of this compound, like other azo dyes, is primarily achieved through a two-stage process involving diazotization followed by a coupling reaction. jchemrev.comekb.egjchemrev.com
Diazotization and Coupling Reactions in Azo Dye Synthesis
The fundamental chemistry behind the formation of azo dyes involves two key steps:
Diazotization: This initial step involves the transformation of a primary aromatic amine, known as the diazo component, into a diazonium salt. jchemrev.comjchemrev.com This reaction is typically carried out by treating the amine with sodium nitrite (B80452) in an acidic medium at low temperatures, generally between 0 and 5°C, to prevent the unstable diazonium salt from decomposing. jchemrev.comekb.eg
Azo Coupling: The resulting diazonium salt, which is an electrophile, is then reacted with a coupling component. jchemrev.com This component is an electron-rich species, such as a phenol, an aromatic amine, or a β-ketoacid derivative. jchemrev.com The coupling reaction forms the characteristic azo group (-N=N-), which links the two aromatic structures and is responsible for the dye's color. ekb.eg The extent of the conjugated system within the molecule dictates the specific color, with shorter systems appearing yellow and progressively longer systems shifting towards orange, red, and blue. jchemrev.comjchemrev.com
For this compound, the specific manufacturing method involves the diazotization of 2-chloro-4-nitrobenzenamine, which is then coupled with N,N-bis(2-cyanoethyl)benzenamine. worlddyevariety.comchemicalbook.com
Patented Methods for this compound Manufacturing
Several patented methods detail the continuous and batch production of disperse dyes, including those structurally related to this compound. One patented continuous preparation method for disperse dyes involves dissolving nitroaniline in sulfuric acid, followed by chlorination. google.com The resulting product then undergoes diazotization with nitrosylsulfuric acid, and the subsequent diazo solution is reacted with a coupling component to form the disperse dye. google.com This continuous process is highlighted for its potential to improve product quality and safety by eliminating intermediate separation steps. google.com
Another patent describes the preparation of dye mixtures containing this compound. epo.org In one approach, this is achieved by diazotizing an aromatic amine and coupling the resulting diazo compound with a mixture of coupling components. epo.org This method allows for the creation of specific shades, such as black, when combined with other dyes like C.I. Disperse Blue 79. epo.org
Spectroscopic and Chromatographic Techniques for Structural Confirmation
A variety of analytical techniques are employed to confirm the structure and purity of synthesized this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. In the context of azo dyes, FT-IR can confirm the presence of key structural features. For instance, in a study involving the adsorption of this compound onto iron oxide nanoparticles, FT-IR analysis was used to characterize the dye and the adsorbent. ijasr.orgresearchgate.net The spectra can reveal characteristic peaks for various bonds, and shifts in these peaks can indicate interactions between the dye and other substances. ijasr.org For example, the stretching vibrations of the Fe-O bond in hematite shifted after the adsorption of the dye, indicating the dye's presence on the nanoparticle surface. ijasr.org
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are crucial for the structural elucidation of organic compounds like this compound. nih.govnih.gov In studies characterizing various disperse dyes, including this compound, NMR spectroscopy was used to confirm the structures of the purified compounds. nih.govnih.gov Theoretical calculations using methods like Density Functional Theory (DFT) can also be used to predict NMR chemical shifts, which can then be compared with experimental data for structural validation. dergipark.org.tr
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly useful for the accurate mass determination of molecules, aiding in the confirmation of their chemical formulas. nih.gov For this compound, its molecular formula is C₁₈H₁₅ClN₆O₂ with a monoisotopic mass of 382.0945 g/mol . nih.gov
Tandem mass spectrometry (MS/MS) provides further structural information by analyzing the fragmentation patterns of the parent ion. oup.comepa.gov This technique is instrumental in identifying unknown dyes and their degradation products. oup.comresearchgate.net In the analysis of disperse dyes, characteristic fragmentation patterns, such as the cleavage of bonds adjacent to the azo linkage, can be observed. epa.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophoric Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique employed in the characterization of azo dyes like this compound. This analytical method measures the absorption of UV or visible light by a molecule, providing critical information about its electronic transitions and the nature of its chromophoric system. The chromophore, the part of the molecule responsible for its color, in this compound is the extended π-electron system of the azobenzene core, which includes the azo group (-N=N-) linking the substituted aromatic rings. nih.gov
The color of this compound arises from the absorption of light in the visible region of the electromagnetic spectrum, specifically corresponding to π → π* electronic transitions within the chromophore. The position of the maximum absorption wavelength (λmax) is highly sensitive to the molecular structure, including the nature and position of substituent groups on the aromatic rings. nih.govnih.gov For this compound, the electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups on one ring and the electron-donating N,N-bis(2-cyanoethyl)amino group on the other significantly influence the energy of these transitions and, consequently, the λmax. worlddyevariety.comchemicalbook.com
Research has reported the λmax for this compound to be approximately 450 nm. nih.govnih.gov Studies utilizing UV-Vis spectrophotometry confirm this, with conformation-weighted average absorption spectra showing a distinct peak in this region. researchgate.netresearchgate.net The analysis of the absorption spectrum is crucial for confirming the dye's structural integrity and purity. Any shifts in the λmax can indicate changes in the chemical environment, such as solvent polarity or pH, or the presence of impurities. The monitoring of absorbance at or near the λmax is also a standard method for quantifying the concentration of the dye in various applications and research settings, such as in studies of dye degradation or reactivity. nih.govresearchgate.net
| Parameter | Reported Value | Significance |
|---|---|---|
| Maximum Absorption Wavelength (λmax) | ~450 nm | Corresponds to the primary π → π* electronic transition of the chromophore, responsible for its orange color. nih.govnih.gov |
| Monitored Wavelength for Orange Dyes | 450 nm | Used for quantitative analysis and monitoring reactions involving orange azo dyes. nih.gov |
Computational Chemistry Approaches for Understanding this compound (e.g., DFT, TD-DFT)
Computational chemistry, particularly methods based on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), has become an indispensable tool for understanding the relationship between the molecular structure of dyes like this compound and their properties. researchgate.netresearchgate.net These theoretical approaches allow for the calculation of molecular geometries, electronic structures, and spectroscopic properties, providing insights that complement experimental findings.
DFT is used to optimize the molecular geometry of the dye in its ground state, identifying the most stable conformations. researchgate.netresearchgate.net For a molecule like this compound, this involves determining the bond lengths, bond angles, and torsional angles of the azo linkage and substituent groups. Once the optimized geometry is obtained, TD-DFT calculations can be performed to predict the electronic absorption spectrum. researchgate.net This is achieved by calculating the energies of vertical electronic excitations from the ground state to various excited states.
Studies have successfully employed DFT and TD-DFT to model the UV-Vis spectrum of this compound. researchgate.net By calculating the excited states, researchers can predict the maximum absorption wavelength (λmax) and assign the observed absorption bands to specific electronic transitions, such as the characteristic π → π* transitions of the azobenzene chromophore. researchgate.netresearchgate.net The results from these calculations generally show good agreement with experimental data, with prediction errors for λmax often falling within an acceptable range (e.g., under 6%). researchgate.net
Furthermore, computational models can visualize the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is typically located on the electron-rich N,N-bis(2-cyanoethyl)aniline moiety, while the LUMO is centered on the electron-deficient 2-chloro-4-nitrophenyl portion of the molecule. The π → π* transition can thus be described as an intramolecular charge transfer (ICT) from the donor part to the acceptor part of the dye. dergipark.org.tr These computational insights are invaluable for the rational design of new dyes with tailored colors and properties. researchgate.net
| Computational Method | Application | Key Findings |
|---|---|---|
| Density Functional Theory (DFT) | Ground-state geometry optimization | Determines the most stable three-dimensional structure and energy-minimized conformations of the molecule. researchgate.net |
| Time-Dependent DFT (TD-DFT) | Prediction of electronic spectra | Calculates excitation energies and predicts the UV-Vis absorption spectrum and λmax, showing good correlation with experimental results. researchgate.netresearchgate.net |
| Frontier Molecular Orbital (FMO) Analysis | Understanding electronic transitions | Identifies HOMO and LUMO distributions, characterizing the main absorption band as an intramolecular charge transfer (ICT) transition. dergipark.org.tr |
Advanced Analytical Methodologies for Disperse Orange 44 Detection and Quantification
Liquid Chromatography Coupled with Mass Spectrometry (LC-MS/MS) Techniques
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a highly selective and sensitive method for the analysis of Disperse Orange 44 and other dyes. researchgate.net This powerful combination allows for the separation of complex mixtures and the precise identification and quantification of target analytes, even at trace levels. researchgate.net
Electrospray Ionization Mass Spectrometry (ESI-MS/MS) for Environmental Water Samples
Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar and thermally labile molecules like disperse dyes. When coupled with tandem mass spectrometry (MS/MS), it provides excellent specificity and sensitivity for detecting dyes in environmental water samples. oup.comoup.com
One optimized method for monitoring disperse azo dyes in environmental aquatic samples utilizes solid-phase extraction (SPE) followed by LC-ESI-MS/MS. oup.comoup.comoup.com In such a method, water samples are first passed through an SPE cartridge to extract and preconcentrate the dyes. oup.comoup.com The retained dyes are then eluted, and the extract is analyzed by an LC-MS/MS system. oup.comoup.com Analysis is typically performed in the positive ion mode, using selected reaction monitoring (SRM) to enhance selectivity and sensitivity. oup.comoup.com This approach has proven effective for detecting various disperse dyes, including those similar in structure to this compound, at concentrations as low as nanograms per liter (ng/L) in river water and wastewater treatment plant effluents. oup.comunesp.br
A study monitoring nine disperse dyes in environmental water samples demonstrated the robustness of the SPE-LC-ESI-MS/MS method. oup.com The method involved a gradient elution program with a C18 column and a mobile phase of water and methanol (B129727), both containing 0.1% formic acid. oup.comoup.com The ESI source temperature was set to 500°C, and dyes were analyzed in SRM mode. oup.comoup.com This methodology successfully detected and quantified several disperse dyes in samples from a Brazilian river impacted by textile industry discharges. oup.com
Linear Ion Trap Mass Spectrometry (LC/LIT-MSⁿ) for Fiber Dye Analysis
Linear ion trap (LIT) mass spectrometry offers advanced capabilities for structural elucidation through its ability to perform multiple stages of fragmentation (MSⁿ). This is particularly valuable in forensic science for the analysis of dyes extracted from single textile fibers. researchgate.netresearchgate.net
A method using liquid chromatography/linear ion trap tandem mass spectrometry (LC/LIT-MSⁿ) has been developed for the analysis of disperse dyes extracted from polyester (B1180765) fibers. researchgate.netresearchgate.net In this technique, dyes are first extracted from the fibers using a suitable solvent, such as dimethylformamide (DMF). researchgate.netresearchgate.net The extract is then injected into the LC system for separation, followed by detection and identification using the LIT-MS. The instrument can detect the precursor ion (e.g., [M+H]⁺) and generate MS² and MS³ spectra, which provide detailed structural information that can be matched against a database of standard dyes. researchgate.netresearchgate.net This allows for the successful identification of disperse dyes from even a single fiber of just a few millimeters in length. researchgate.net The ability to generate MSⁿ spectra helps to reliably identify co-eluting dyes and differentiate between dyestuffs synthesized via different processes by analyzing their unique by-product profiles. researchgate.net
Ultra-High-Performance Liquid Chromatography (UHPLC) Coupled with High-Resolution Mass Spectrometry (HRMS) for Complex Matrices (e.g., house dust, clothing)
For highly complex matrices like house dust and textiles, the combination of ultra-high-performance liquid chromatography (UHPLC) for superior separation efficiency and high-resolution mass spectrometry (HRMS) for exceptional mass accuracy is often required. duke.edunih.gov This pairing allows for the confident identification and quantification of target compounds amidst a multitude of interfering substances. lu.lvamazonaws.comscribd.com
Researchers have utilized UHPLC-HRMS to characterize and quantify azobenzene (B91143) disperse dyes, including this compound, in children's polyester clothing and indoor house dust. duke.edunih.govnih.gov In one study, dyes were extracted from clothing samples and analyzed using a UHPLC system coupled to a high-field orbital trapping mass spectrometer (Orbitrap). nih.gov The analysis confirmed the presence of 21 different azo disperse dyes in clothing, with individual dye concentrations reaching up to 9,230 µg/g. duke.edunih.gov this compound was among the 19 dyes detected in commercial dyestuffs using this non-targeted approach. duke.edunih.gov
Similarly, a targeted UHPLC-HRMS method was used to quantify 12 azobenzene disperse dyes in house dust samples. nih.gov This study found that at least one dye was present in every dust sample analyzed, with this compound being one of the target analytes purified from raw dyestuffs for the creation of analytical standards. nih.gov The high mass accuracy of HRMS (< 2 ppm) is critical for distinguishing between compounds with very similar molecular weights, a common challenge in complex sample analysis. nih.gov
Table 1: Example of UHPLC-HRMS Instrumental Conditions for Disperse Dye Analysis
| Parameter | Setting |
| Chromatography System | ThermoDionex Ultimate 3000 UHPLC |
| Column | Thermo Hypersil Gold (1.9 µm, 2.1 × 100 mm) |
| Mobile Phase | Water and Acetonitrile (both with 0.1% formic acid) |
| Gradient | 25-minute gradient elution |
| Mass Spectrometer | ThermoFisher Orbitrap Fusion Lumos |
| Ionization Mode | Electrospray Ionization Positive (ESI+) |
| Mass Resolution | 240,000 |
| Mass Accuracy | < 2 ppm (with internal calibration) |
| Data sourced from a study on azobenzene disperse dyes in clothing. nih.gov |
Method Validation for this compound (e.g., Linearity, Limits of Detection and Quantification, Recovery, Matrix Effects)
Validation is a critical step to ensure that an analytical method is reliable, accurate, and fit for its intended purpose. mdpi-res.com For this compound, this involves assessing several key parameters.
Linearity: The method should demonstrate a linear relationship between the concentration of the analyte and the instrument's response over a specific range. For the analysis of disperse dyes in water, good linearity (correlation coefficients, r², of 0.992 or higher) has been demonstrated in concentration ranges from 2.0 to 100.0 ng/mL. oup.comoup.com Another method for 47 dyes in textiles showed good linearity (r² > 0.993) for all compounds. lcms.cz
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. For disperse dyes in water, method LODs and LOQs can be as low as 2.0 ng/L and 8.0 ng/L, respectively. oup.comoup.com In textile analysis, LODs can range from 0.02 to 1.35 ng/mL and LOQs from 0.06 to 4.09 ng/mL. lcms.cz
Recovery: This parameter measures the efficiency of the extraction process. It is determined by comparing the amount of analyte measured in a spiked sample to the amount originally added. For disperse dyes in various water matrices, average recoveries greater than 70% with a relative standard deviation (RSD) below 20% are considered acceptable. oup.comoup.comoup.com In textile analysis, recoveries have been reported in the range of 81.8% to 114.1%. lcms.cz
Matrix Effects: The components of a sample matrix can interfere with the ionization of the target analyte, causing either suppression or enhancement of the signal. In a study of disperse dyes in textiles, matrix effects for Disperse Orange 37 (structurally similar to this compound) were significant at a low concentration (10 ng/mL) but improved at a higher concentration (50 ng/mL). lcms.cz Some methods show matrix effects for certain dyes to be within an acceptable range of 63.0% to 120.9%, while others exhibit stronger effects. lcms.czshimadzu.com
Table 2: Method Validation Parameters for Disperse Dyes from Various Studies
| Parameter | Matrix | Value/Range | Source |
| Linearity (r²) | Water | ≥ 0.992 (2.0-100.0 ng/mL) | oup.comoup.com |
| LOD (Method) | Water | ~2.0 ng/L | oup.comoup.com |
| LOQ (Method) | Water | ~8.0 ng/L | oup.comoup.com |
| Recovery | Water | > 70% | oup.comoup.comoup.com |
| Recovery | Textiles | 81.8% - 114.1% | lcms.cz |
| Matrix Effect (Disperse Orange 37/76) | Textiles | 58.7% | shimadzu.com |
Spectrophotometric Quantification Methods for this compound
UV-Visible (UV-Vis) spectrophotometry is a simpler and more accessible technique for the quantification of dyes. researchgate.net This method relies on measuring the amount of light absorbed by a colored solution at a specific wavelength (the wavelength of maximum absorbance, λmax). However, its application can be limited by interferences from other compounds in the sample that absorb light at similar wavelengths and a generally higher detection limit compared to LC-MS. researchgate.net
For complex mixtures like textile wastewater, direct spectrophotometric measurement is often not feasible. Therefore, chemometric techniques such as partial least squares (PLS) and principal component regression (PCR) are employed to resolve the overlapping spectra of multiple dyes simultaneously. researchgate.net These multivariate calibration methods can build a model based on the absorption spectra of mixtures to predict the concentrations of individual dyes. researchgate.net Another approach involves using spectrophotometry as part of a Direct Peptide Reactivity Assay (DPRA), where the reaction between a dye and a model peptide is monitored to assess its potential as a sensitizer. nih.gov
Chromatographic Separations for this compound Analysis (e.g., HPLC, TLC)
Chromatographic techniques are fundamental for separating this compound from other components in a sample prior to detection. asccollegekolhar.in
High-Performance Liquid Chromatography (HPLC): HPLC is the cornerstone of modern dye analysis. It uses a liquid mobile phase to carry the sample through a column packed with a solid stationary phase, separating components based on their differential affinities for the two phases. asccollegekolhar.in Various HPLC methods have been developed for disperse dyes, often using a C18 reversed-phase column and a gradient elution with a mobile phase consisting of acidified water and an organic solvent like methanol or acetonitrile. oup.comoup.comlcms.cz The separated dyes are then detected, typically by a diode-array detector (DAD) or a mass spectrometer. researchgate.net HPLC is used in the analysis of dyes in textiles, lcms.czresearchgate.net environmental samples, oup.comoup.com and for assessing dye purity. researchgate.net
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and low-cost chromatographic technique used for the separation and identification of compounds. libretexts.org It involves spotting the sample onto a plate coated with a thin layer of adsorbent (e.g., silica (B1680970) gel) and developing the plate in a chamber with a suitable solvent system. asccollegekolhar.inlibretexts.org TLC is valuable for screening purposes, such as checking the purity of dye standards or determining the number of components in a commercial dyestuff mixture. nih.govresearchgate.net For instance, it has been used to examine dyestuff powders and extracts from clothing to guide further purification steps like preparative chromatography. nih.gov While primarily qualitative, it can provide semi-quantitative information by comparing the size and intensity of spots to those of standards. libretexts.org
Direct Ionization Mass Spectrometry Methods (e.g., DART-MS) for this compound
Direct ionization mass spectrometry techniques, particularly ambient ionization methods, represent a significant advancement in the rapid and minimally destructive analysis of chemical compounds directly from their native environments. rsc.org Among these, Direct Analysis in Real Time Mass Spectrometry (DART-MS) has emerged as a powerful tool for the analysis of dyes in various substrates, including textiles. si.eduresearchgate.net
The core principle of DART-MS involves a stream of heated, metastable gas, typically helium, which is directed at the sample surface. si.eduacs.org This process desorbs and ionizes the analyte molecules with minimal to no sample preparation, allowing for their direct introduction into a high-resolution mass spectrometer for analysis. rsc.orgresearchgate.net This technique is exceptionally well-suited for the analysis of disperse dyes, such as this compound. Unlike reactive or acid dyes that form covalent or ionic bonds with fibers, disperse dyes are non-ionic molecules physically entrapped within the polymer matrix of synthetic fibers like polyester. nih.gov This physical entrapment allows them to be readily vaporized and ionized by the DART gas stream for subsequent mass analysis. nih.govresearchgate.net
Research has demonstrated the successful application of DART-MS for the characterization of a wide array of commercial disperse dyes on polyester fibers. nih.govresearchgate.net These studies confirm that the methodology is highly sensitive and can positively identify individual dyes, even in mixtures. The primary ion generated and observed for disperse dyes in positive-ion mode DART-MS is the protonated molecule, [M+H]⁺. nih.gov
While specific studies focusing exclusively on the DART-MS analysis of this compound are not extensively detailed, the compound has been structurally characterized using high-resolution mass spectrometry (HRMS) in other contexts. nih.gov These characterizations provide the precise mass and molecular formula necessary for its confident identification using high-resolution techniques like DART-Time of Flight (TOF)-MS. The exact mass determination allows for the calculation of the expected m/z for the protonated molecule, which serves as the primary diagnostic ion in a DART-MS analysis.
The table below details the fundamental properties of this compound relevant for its mass spectrometric analysis. nih.gov
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Common Name | This compound |
| Molecular Formula | C₁₈H₁₈N₄O₄S |
| Monoisotopic Mass | 386.1049 u |
| Calculated [M+H]⁺ (m/z) | 387.1127 |
The analytical procedure for DART-MS is characterized by its speed and simplicity. A small sample of the material, such as a single dyed fiber, is held in the gap between the DART ion source and the mass spectrometer's inlet. acs.org Analysis is typically completed in under a minute. acs.orgresearchgate.net The table below outlines typical instrumental parameters used for the DART-MS analysis of organic dyes on textiles. acs.org
Table 2: Typical Instrumental Parameters for DART-MS Dye Analysis
| Parameter | Setting |
|---|---|
| Ionization Gas | Helium |
| Gas Flow Rate | 2.5 L/min |
| Gas Temperature | 300 °C |
| Grid Voltage | +350 V |
| Mass Analyzer | Time-of-Flight (TOF) |
| Ionization Mode | Positive |
Environmental Occurrence, Fate, and Transport of Disperse Orange 44
Presence and Distribution in Aquatic Environments (e.g., Textile Effluents, Receiving Waters)
The primary route for Disperse Orange 44 entering aquatic environments is through the discharge of industrial wastewater. nih.gov The textile industry is a major contributor to water contamination, releasing large volumes of effluent that contain a myriad of substances, including unused dyes. mdpi.comiwaponline.com It is estimated that a percentage of dyes used in the coloring process, potentially up to 15%, are lost to wastewater. iwaponline.commdpi.com
These textile-processing wastewaters, with dye concentrations that can range from 10 to 200 mg/L, are often highly colored and toxic. scbt.commdpi.com When released into receiving waters like rivers and lakes, these effluents can significantly impact the aquatic ecosystem. mdpi.com The complex and stable structure of synthetic dyes like this compound makes them resistant to degradation, allowing them to persist in the water column. mdpi.commdpi.com Their presence obstructs light penetration, which can inhibit photosynthesis in aquatic plants and disrupt the food chain. mdpi.comiwaponline.com Furthermore, the discharge of dye-laden effluents alters the chemical composition of water bodies, potentially increasing the chemical oxygen demand (COD) and biological oxygen demand (BOD). mdpi.com
Accumulation and Prevalence in Indoor Environments (e.g., House Dust, Children's Apparel)
Beyond industrial settings, this compound has been identified as a contaminant in indoor environments. nih.govnih.gov Because disperse dyes are not chemically bonded to synthetic fibers but are rather adsorbed, they can be released from textiles through mechanical abrasion or leaching. nih.govnih.gov This shedding process contributes to the accumulation of the dye in house dust, which acts as a sink for numerous chemicals found in consumer products. nih.govduke.edu
Studies have confirmed the presence of a range of azobenzene (B91143) disperse dyes, including this compound, in samples of indoor house dust. nih.govresearchgate.netresearchgate.net This is a significant finding, as dust serves as a potential route for human exposure, particularly for young children who have higher contact with dust due to crawling and hand-to-mouth behaviors. nih.govduke.edu
The source of this indoor contamination is often textiles, such as clothing and upholstery. nih.govnih.gov Research has specifically detected and quantified this compound and other azo dyes in children's polyester (B1180765) apparel. nih.govresearchgate.netresearchgate.net The concentrations can be substantial, indicating that clothing is a direct source of these dyes in the home environment. duke.eduresearchgate.net
Table 1: Concentration of Selected Disperse Dyes in Children's Polyester Apparel This table presents findings from a study that quantified various disperse dyes in children's clothing, illustrating the prevalence and concentration levels.
| Disperse Dye | Maximum Concentration (µg/g shirt) | Geometric Mean (µg/g shirt) |
|---|---|---|
| Disperse Blue 79:1 | 9230 | 300 |
| Disperse Red 73 | 1140 | 105 |
| Disperse Orange 73 | 1520 | 85.4 |
| Disperse Red 50 | 1580 | 58.1 |
| Disperse Blue 183:1 | 1140 | 52.7 |
| This compound | 740 | 40.1 |
Data sourced from Overdahl et al., 2021, as presented in related research documents. duke.eduresearchgate.netresearchgate.net
Environmental Persistence and Degradation Pathways of this compound
This compound, like many synthetic azo dyes, is designed for stability, which contributes to its environmental persistence. mdpi.comcanada.ca Its degradation in the environment is slow and can occur through several biological and chemical pathways.
Microbial action is a key process in the breakdown of azo dyes. The crucial first step in this process is the reductive cleavage of the characteristic azo bond (–N=N–). acs.orgtandfonline.com This reaction is typically carried out by microbial enzymes called azoreductases and often occurs under anaerobic (oxygen-deficient) conditions, where the dye molecule acts as an electron acceptor. tandfonline.comijcmas.commdpi.com This initial cleavage breaks the chromophore, resulting in decolorization of the dye and the formation of intermediate compounds, specifically aromatic amines. mdpi.comopenbiotechnologyjournal.com
These resulting aromatic amines can then be further mineralized, often under aerobic conditions, through ring cleavage by other microbial enzymes like hydroxylases and dioxygenases. tandfonline.comijcmas.com Therefore, the complete biodegradation of an azo dye like this compound is often most efficient through a coupled anaerobic-aerobic process. ijcmas.comopenbiotechnologyjournal.com Various bacteria and fungi have been shown to produce the enzymes necessary for azo dye degradation. ijcmas.comresearchgate.net
Photodegradation is another pathway for the breakdown of dyes. For disperse dyes embedded in polymeric systems, such as polyester fibers, this process involves the absorption of light, which can induce chemical changes. rsc.orgoptica.org The mechanisms can be complex and may involve photo-oxidation, where absorbed light generates reactive species like free radicals that interact with the dye molecule. optica.org This can lead to irreversible chemical reactions, such as the cleavage of bonds within the dye's structure. optica.org
Studies on similar disperse dyes, such as Disperse Orange 11 in a PMMA polymer matrix, show that the photodegradation process is influenced by factors like the intensity of the light source. optica.orgascelibrary.org While some anthraquinone-based disperse dyes have shown reversible photodegradation, the breakdown of azo dyes is generally considered an irreversible process involving mechanisms like photoinduced reductive cleavage. optica.orgoptica.org
The degradation of this compound, whether microbial or chemical, leads to the formation of various transformation products and metabolites. The initial reductive cleavage of the azo bond is expected to yield aromatic amines. acs.orglu.se
While specific studies on the complete degradation pathway of this compound are limited, research on structurally similar azo dyes provides insight into the likely metabolites. For instance, the biodegradation of Disperse Orange 3, another nitro-substituted azo dye, by the fungus Pleurotus ostreatus was found to produce metabolites such as 4-nitroaniline, 4-nitrobenzene, and 4-nitrophenol. researchgate.net The bacterial degradation of other azo dyes has been shown to produce metabolites like aniline (B41778) and p-phenylenediamine (B122844). mdpi.comsciensage.info The degradation of Disperse Yellow 3 yielded acetanilide (B955) as a major product. ohsu.edu These findings suggest that the breakdown of this compound would likely result in a mixture of substituted anilines and other aromatic compounds, which may themselves be of environmental concern. sciensage.info
Table 2: Potential Transformation Products from Azo Dye Degradation This table lists metabolites identified from the degradation of various azo dyes, indicating the types of compounds that could be formed from the breakdown of this compound.
| Parent Dye | Identified Metabolite/Product | Degradation Method | Source |
|---|---|---|---|
| Disperse Orange 3 | 4-nitroaniline, 4-nitrophenol | Fungal Biodegradation | researchgate.net |
| Disperse Orange 3 | p-nitroaniline, p-phenylenediamine, acetanilide | Bacterial Biodegradation | sciensage.info |
| Disperse Yellow 3 | Acetanilide | Fungal Biodegradation | ohsu.edu |
| Basic Orange 2 | Aniline, 3,4-diaminobezeminium chloride | Bacterial Biodegradation | mdpi.com |
| Disperse Orange 1 | p-aminodiphenylamine, 4-nitroaniline | Reductive Cleavage | lu.se |
Bioaccumulation Potential and Ecological Transfer Dynamics
Bioaccumulation refers to the buildup of a chemical in an organism to a concentration higher than that in the surrounding environment. For disperse azo dyes, the potential for bioaccumulation in aquatic organisms is generally considered to be low. canada.ca This is attributed to several factors, including their low water solubility and relatively large molecular size and cross-sectional diameters, which can limit their uptake by organisms. scbt.comcanada.ca
However, bioavailability may be influenced by molecular weight, with smaller azo disperse dyes potentially being more bioavailable than larger ones. canada.ca Bioconcentration tests conducted on similar compounds, such as Disperse Orange 30, have been used to evaluate this potential. canada.ca A screening assessment by Environment Canada concluded that azo disperse dyes are not expected to significantly bioaccumulate based on their physical and chemical properties and available empirical data. canada.ca While the parent dyes may have a low tendency to bioaccumulate, their degradation products, such as aromatic amines, can have different properties and potential ecological effects. canada.ca
Toxicological and Ecotoxicological Research on Disperse Orange 44
Human Health Implications and Exposure Assessment
Disperse Orange 44, an azobenzene (B91143) disperse dye, has been the subject of toxicological research to assess its potential impact on human health, particularly concerning its use in textiles that come into direct contact with the skin. nih.govnih.gov Investigations have primarily focused on its capacity to induce allergic reactions and cause genetic damage.
The allergenic potential of disperse dyes, including this compound, is a significant concern due to their widespread use in coloring synthetic fabrics like polyester (B1180765). nih.govfrontiersin.org These small, lipophilic molecules can migrate from the textile onto the skin, where they can initiate an immune response. nih.gov
Contact dermatitis is an inflammatory skin condition that can be triggered by external allergens or irritants. nycallergydoctor.com Allergic contact dermatitis (ACD) is an immune-mediated response that occurs in sensitized individuals upon repeated exposure to an allergen. nycallergydoctor.com Disperse dyes, including those of the orange and blue variety, are recognized as potent allergens capable of causing ACD. nycallergydoctor.com The mechanism involves a delayed-type hypersensitivity reaction, where the dye acts as a hapten, a small molecule that can elicit an immune response only when bound to a larger carrier protein in the skin. nih.govmdpi.com This hapten-protein complex is then recognized by the immune system, leading to the activation of T-lymphocytes and the subsequent inflammatory response characteristic of dermatitis. researchgate.net The clinical presentation of textile dye-induced ACD often includes redness, scaling, and patches in areas of friction or sweating, such as the waistline and underarms. nycallergydoctor.com
The Direct Peptide Reactivity Assay (DPRA) is an in chemico method used to predict the skin sensitization potential of chemicals. iivs.orgeurofins.com This assay simulates the first step in the molecular pathway of skin sensitization, which is the covalent binding of a chemical (hapten) to skin proteins. nih.goveurofins.com The DPRA measures the reactivity of a test chemical with synthetic peptides containing cysteine and lysine, which are nucleophilic amino acids that can be targeted by electrophilic allergens. iivs.orgshimadzu.com
Research utilizing the DPRA has demonstrated that azobenzene disperse dyes, including this compound, can act as skin sensitizers by covalently binding to nucleophilic proteins. nih.gov In one study, the reactivity of several disperse dyes was evaluated, and the results indicated that these dyes react with peptides in a dose-dependent manner, suggesting they can function as haptens. nih.gov The binding reactivity rates were also found to correlate with the electrophilic properties of the dyes. nih.gov
| Compound | Cysteine Reactivity Rate Constant (M⁻¹s⁻¹) | Lysine Reactivity Rate Constant (M⁻¹s⁻¹) |
|---|---|---|
| This compound | Data not specifically isolated in the provided text | Data not specifically isolated in the provided text |
| Other Azobenzene Dyes | Variable rates observed | Variable rates observed |
The human skin microbiota can play a crucial role in the metabolism of azo dyes. nih.gov Bacteria present on the skin are capable of reducing the azo bond (–N=N–) that characterizes these dyes. nih.govresearchgate.net This reductive cleavage can lead to the formation of aromatic amines, some of which are known to be potent sensitizers and potential carcinogens. nih.govresearchgate.net The formation of these allergenic breakdown products on the skin surface could be a key step in the development of contact dermatitis from textiles dyed with azo compounds. nih.gov Studies have shown that various species of skin bacteria, such as those from the genera Staphylococcus and Corynebacterium, can effectively reduce azo dyes. nih.gov This metabolic activity of the skin microbiome is an important factor to consider when assessing the allergenic risk of disperse dyes like this compound. frontiersin.orgnih.gov
Beyond allergenicity, there are concerns about the mutagenic and genotoxic potential of disperse dyes and their metabolic byproducts. nih.govnih.gov Genotoxicity testing is a critical component of chemical safety evaluation, as genetic damage can lead to adverse health effects, including cancer. nih.gov
The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells. springernature.comspringernature.com Damaged DNA migrates further in an electric field, creating a "comet" shape, the characteristics of which indicate the extent of DNA damage. springernature.comspringernature.com This assay can be performed under alkaline conditions to detect both single- and double-stranded breaks. springernature.com
Studies on some disperse azo dyes have indicated the potential for DNA damage. For instance, Disperse Orange 1 has been shown to induce genotoxic effects in human hepatoma (HepG2) cells. researchgate.net Research on Disperse Orange and other related compounds has also pointed towards the induction of micronuclei. researchgate.net Micronuclei are small, additional nuclei in cells that contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division, serving as an indicator of genotoxic events. nih.govmdpi.com While specific Comet assay data for this compound was not detailed in the provided search results, studies on similar dyes suggest this is a relevant area of investigation. For example, Disperse Red 1 and Disperse Orange 1 have been shown to increase the frequency of micronuclei in human lymphocytes and HepG2 cells. nih.gov
| Compound | Cell Type | Observed Effect | Effective Concentration Range |
|---|---|---|---|
| Disperse Orange 1 | Human Lymphocytes | Increased Micronuclei Formation | Dose-responsive up to 1.0 µg/mL |
| Disperse Orange 1 | HepG2 Cells | Increased Micronuclei Formation | Dose-dependent, threshold at 2.0 µg/mL |
| Disperse Red 1 | Human Lymphocytes | Increased Micronuclei Formation | Dose-responsive up to 1.0 µg/mL |
| Disperse Red 1 | HepG2 Cells | Increased Micronuclei Formation | Dose-dependent, threshold at 2.0 µg/mL |
Mutagenicity and Genotoxicity Assessments of this compound
Formation of Aromatic Amines via Biotransformation and Associated Carcinogenic Potential
This compound belongs to the azo class of dyes, which are characterized by the presence of one or more azo groups (-N=N-). A significant toxicological concern associated with azo dyes is their potential to undergo biotransformation into aromatic amines, some of which are known or suspected human carcinogens. nih.gov This transformation can occur under reductive conditions, such as those found in the human intestinal tract, in sediments, or through the action of microorganisms on the skin. nih.govresearchgate.net
The reductive cleavage of the azo bond breaks the molecule into its constituent aromatic amines. While not all aromatic amines are carcinogenic, a number of them have been classified as such by regulatory bodies. nih.govusitc.gov For instance, 22 specific aromatic amines are banned from use in textiles and leather goods in the European Union under the REACH regulation because of their carcinogenic properties. nih.gov Research has shown that hundreds of different azo dyes have the potential to break down into one or more of these regulated amines. nih.gov
Although studies specifically detailing the biotransformation of this compound into specific carcinogenic amines are not prevalent in publicly accessible literature, the fundamental chemistry of azo dyes provides a strong basis for this potential pathway. epa.gov The toxicological risk is therefore not only associated with the parent dye molecule but also with its degradation products. researchgate.net The metabolic activation of these aromatic amines can lead to the formation of reactive intermediates that bind to DNA, creating DNA adducts that may initiate the process of carcinogenesis. researchgate.net This potential for cleavage into hazardous amines is a key factor in the toxicological assessment of all azo dyes, including this compound. researchgate.net
Cytotoxicity Studies (e.g., HepG2 Cells)
Cytotoxicity studies are crucial for evaluating the potential of a chemical to cause damage to cells. The human hepatoma cell line, HepG2, is a widely used in vitro model for assessing liver toxicity because these cells retain many of the metabolic functions of liver hepatocytes.
While specific cytotoxicity data for this compound on HepG2 cells is limited in the reviewed literature, studies on structurally similar azo disperse dyes provide relevant insights. For example, research on the related compound Disperse Orange 1 demonstrated cytotoxic effects on HepG2 cells. researchgate.net In one study, Disperse Orange 1 was shown to induce apoptosis, a form of programmed cell death, after 72 hours of contact with the cells. researchgate.net This indicates that compounds within this class have the potential to be harmful to human liver cells. The evaluation of such cytotoxic effects is a critical step in understanding the potential human health risks of these dyes.
Routes of Human Exposure (e.g., Dermal Contact from Textiles, Inhalation/Ingestion of House Dust)
Human exposure to this compound can occur through several non-dietary routes, primarily linked to its use in consumer products like textiles. nih.gov As a disperse dye, it is used to color synthetic fibers such as polyester and nylon, to which it does not chemically bond but is instead physically adsorbed. nih.gov This weak association allows the dye to be removed from the fabric through abrasion, leaching into sweat or water, or partitioning directly onto the skin during wear. nih.gov Dermal contact with dyed textiles is therefore a significant potential route of exposure. researchgate.net
In addition to direct skin contact, inhalation and ingestion of contaminated house dust represent another major exposure pathway. nih.gov Textiles in the home, such as clothing, upholstery, and carpets, shed fibers that become a component of house dust. This compound has been identified and quantified in samples of house dust. nih.gov Young children are particularly vulnerable to this exposure route due to their frequent hand-to-mouth behaviors and proximity to the floor. nih.gov
Research has confirmed the presence of this compound in both polyester clothing and indoor dust, highlighting the prevalence of this compound in the human environment. nih.govnih.gov
Table 1: Detection of this compound in House Dust Samples This table is interactive. Users can sort the data by clicking on the column headers.
| Statistic | Concentration (ng/g) | Detection Frequency (%) |
|---|---|---|
| Minimum | < LOD* | 60 |
| 25th Percentile | 33.7 | 60 |
| Geometric Mean | 72.8 | 60 |
| 75th Percentile | 185 | 60 |
| Maximum | 1140 | 60 |
*LOD: Limit of Detection (Data sourced from a study of 124 house dust samples) nih.gov
Ecotoxicological Risk Assessment of this compound in Environmental Systems
Effects on Aquatic Biota (e.g., Daphnia similis, Vibrio fischeri)
Assessing the impact of chemicals on aquatic organisms is a cornerstone of environmental risk assessment. Organisms like the water flea Daphnia similis (representing invertebrates) and the bacterium Vibrio fischeri (used in bioluminescence toxicity tests) are standard models for ecotoxicological testing.
Impact on Photosynthesis and Plant Growth in Aquatic Ecosystems
The release of synthetic dyes into aquatic environments can have significant impacts on photosynthetic organisms like algae and aquatic plants. These organisms form the base of the aquatic food web and are critical for oxygen production. The primary mechanism of impact is the reduction of light penetration into the water column. fufaton.com Dyes, even at low concentrations, can impart color to water, which increases turbidity and attenuates sunlight.
Environmental Risk Characterization Methodologies (e.g., Risk Characterization Ratio - RCR)
Environmental risk characterization is a systematic process to estimate the likelihood and magnitude of adverse effects on the environment from exposure to a chemical. A common methodology used, particularly within regulatory frameworks like REACH in Europe, is the Risk Characterization Ratio (RCR).
The RCR is a deterministic quotient calculated by dividing the Predicted Environmental Concentration (PEC) of a substance by its Predicted No-Effect Concentration (PNEC).
PEC (Predicted Environmental Concentration): This is the estimated concentration of a chemical in an environmental compartment (e.g., water, soil, sediment) resulting from its release and distribution.
PNEC (Predicted No-Effect Concentration): This is the concentration of a chemical below which adverse effects on the ecosystem are not expected to occur. It is typically derived from ecotoxicity data (like those from studies on Daphnia or algae) by applying an assessment factor to account for uncertainty.
An RCR value of less than 1 suggests that the chemical is unlikely to pose a significant risk to the environment under the assessed conditions. An RCR value greater than 1 indicates that a potential risk exists, which may trigger a need for more in-depth analysis or risk management measures. No studies calculating a specific Risk Characterization Ratio for this compound were identified in the literature search. Such an assessment would require comprehensive data on its environmental fate, emissions, and ecotoxicity.
Advanced Remediation and Treatment Technologies for Disperse Orange 44 Removal
Adsorption Technologies for Wastewater Treatment
Adsorption has emerged as a highly effective and widely studied method for the removal of dyes from wastewater, owing to its operational simplicity, cost-effectiveness, and high efficiency. chem-soc.si This subsection details the use of various adsorbent materials for the removal of Disperse Orange 44 and similar dyes.
Nanomaterials, with their high surface-area-to-volume ratio, offer exceptional potential as adsorbents. Iron oxide nanoparticles, particularly in the form of hematite (B75146) (α-Fe₂O₃), have been investigated for their ability to remove this compound from aqueous solutions. chem-soc.siresearchgate.net These nanoparticles can be synthesized via simple and affordable methods like precipitation. chem-soc.siresearchgate.net
Studies have demonstrated that hematite nanoparticles are effective in adsorbing this compound. chem-soc.si The process involves the physical and chemical interactions between the dye molecules and the surface of the nanoparticles. The large surface area and potential for surface functionalization make iron oxide nanoparticles a versatile option for wastewater treatment. ohsu.edu The effectiveness of hematite nanoparticles in removing this compound has been confirmed through various characterization techniques, which show changes in the nanoparticle surface after the adsorption process, indicating the successful binding of the dye. chem-soc.si
Zeolites, microporous aluminosilicate (B74896) minerals, are well-known adsorbents. A modified form, cenosphere-derivatized zeolite, has been successfully used for the removal of disperse dyes from textile mill effluents. sciensage.infosciepub.com Cenospheres, which are hollow ceramic microspheres found in fly ash, can be converted into zeolites, providing a cost-effective and environmentally friendly adsorbent. sciensage.inforesearchgate.net
Research on a similar dye, Disperse Orange 25, demonstrated that cenosphere-derivatized zeolite has a high removal efficiency. sciensage.infosciepub.commedcraveonline.com The porous and spherical nature of these zeolites provides a large surface area, which facilitates the adsorption of dye molecules. sciensage.info This indicates a strong potential for its application in the removal of this compound as well.
To understand the mechanism of adsorption, isotherm and kinetic models are applied to experimental data. The Langmuir isotherm model is frequently used and assumes that adsorption occurs on a homogeneous surface in a monolayer, with each site accommodating only one adsorbate molecule.
In the case of this compound removal by hematite nanoparticles, studies have shown that the adsorption process is best described by the Langmuir isotherm model. chem-soc.siresearchgate.net This suggests that the dye forms a monolayer on the surface of the hematite nanoparticles. Similarly, for the adsorption of Disperse Orange 25 on cenosphere-derivatized zeolite, the Langmuir isotherm also provided a better correlation compared to other models like Freundlich and Temkin. sciensage.info The monolayer maximum adsorption capacity for Disperse Orange 25 was determined to be 125 mg/g. sciensage.info
Table 1: Adsorption Isotherm and Kinetic Model Findings
| Adsorbent | Dye | Best Fit Isotherm Model | Key Findings |
|---|---|---|---|
| Hematite Nanoparticles | This compound | Langmuir | Adsorption occurs as a monolayer on the nanoparticle surface. chem-soc.siresearchgate.net |
The efficiency of the adsorption process is heavily influenced by several operational parameters, including pH, contact time, and adsorbent dosage. Optimizing these parameters is crucial for maximizing dye removal.
For the removal of this compound using hematite nanoparticles, research has identified the optimal conditions. chem-soc.siresearchgate.net The highest removal efficiency of 85.57% was achieved at a pH of 2, a contact time of 150 minutes, an initial dye concentration of 7 ppm, and a hematite dosage of 0.15 grams. chem-soc.siresearchgate.net The adsorption was found to be most effective in a highly acidic medium. chem-soc.si
In the study involving cenosphere-derivatized zeolite for the removal of Disperse Orange 25, the optimal conditions for achieving 96% removal were a contact time of 119 minutes, a dye concentration of 38.00 mg/L, an agitation speed of 158 rpm, a pH of 6.10, and an adsorbent dosage of 0.67 g/L. sciensage.infosciepub.commedcraveonline.com
Table 2: Optimized Parameters for Adsorption of Disperse Dyes
| Adsorbent | Dye | pH | Contact Time (min) | Adsorbent Dosage | Initial Dye Concentration | Removal Efficiency (%) |
|---|---|---|---|---|---|---|
| Hematite Nanoparticles | This compound | 2 | 150 | 0.15 g | 7 ppm | 85.57 chem-soc.siresearchgate.net |
Biological Treatment Methods for this compound
Biological treatment methods offer an environmentally friendly and sustainable alternative for the degradation of synthetic dyes. These methods utilize the metabolic capabilities of microorganisms to break down complex dye molecules into simpler, less harmful compounds.
Various bacterial species have demonstrated the ability to decolorize and degrade azo dyes. Among them, strains of Pseudomonas are known for their versatile metabolic pathways and have been effectively used in the bioremediation of textile effluents.
While specific studies on the bioremediation of this compound by Pseudomonas species are limited, research on structurally similar dyes like Disperse Orange S-RL and Disperse Orange 3 provides strong evidence of their potential. A study on Pseudomonas aeruginosa showed an 81.49% degradation of Disperse Orange S-RL. researchgate.net Another study reported the complete mineralization of Disperse Orange 3 within 24 hours by an alkaliphilic strain, Pseudomonas DL 17. sciensage.info The degradation process often involves enzymes such as azoreductases, which reductively cleave the azo bond (–N=N–) that is characteristic of this class of dyes. sciensage.info
Table 3: Research Findings on Bioremediation of Disperse Orange Dyes by Pseudomonas sp.
| Bacterial Strain | Dye | Degradation Efficiency (%) | Key Findings |
|---|---|---|---|
| Pseudomonas aeruginosa | Disperse Orange S-RL | 81.49 | Identified as a potent strain for degradation. researchgate.net |
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Iron Oxide |
| Hematite |
| Zeolite |
| Disperse Orange 25 |
| Disperse Blue 79:1 |
| Freundlich Isotherm |
| Temkin Isotherm |
| Disperse Orange S-RL |
| Disperse Orange 3 |
| p-nitroaniline |
Azo Reductase and Nitro Reductase Activity
Azo Reductase: This class of enzymes is central to the microbial degradation of azo dyes. frontiersin.org Azo reductases facilitate the breaking of the azo linkage, which typically results in the formation of aromatic amines. frontiersin.orgexcli.de This process leads to the decolorization of the dye. The activity of azoreductases can occur under both anaerobic and, in some cases, aerobic conditions, with some enzymes being oxygen-insensitive. sciensage.info For instance, the reduction of the azo bond can be carried out by flavin-dependent and flavin-free azoreductases. sciensage.info Studies on similar azo dyes have shown that bacterial consortia can exhibit significant induction of azoreductase activity when exposed to these dyes, indicating the enzyme's active role in the degradation process. excli.de
Nitro Reductase: In addition to the azo group, the structure of this compound contains nitro groups. Therefore, nitroreductase enzymes also play a role in its biodegradation. These enzymes catalyze the reduction of nitroaromatic compounds. sciensage.info The biological activity of microbes on nitro-substituted compounds is derived from the reductive metabolism of the nitro moiety by various nitroreductases. sciensage.info Research on other nitro-containing azo dyes has demonstrated the activity of nitroreductases in the degradation pathway. sciensage.info For example, in the degradation of Disperse Orange 3 by Pseudomonas DL17, both azo reductase and nitroreductase activities were observed, with azo reductase showing higher activity, suggesting that the cleavage of the azo bond was the preferred initial step over the reduction of the nitro group. sciensage.info
The degradation of this compound through enzymatic pathways can lead to the formation of various intermediate metabolites. While specific studies on this compound are limited, research on analogous azo dyes like Disperse Orange 3 has identified metabolites such as p-nitroaniline, p-phenylenediamine (B122844), and acetanilide (B955). sciensage.info
Table 1: Key Enzymes in the Biodegradation of this compound
| Enzyme | Function | Role in Degradation of this compound |
| Azo Reductase | Catalyzes the reductive cleavage of the azo bond (-N=N-). frontiersin.orgexcli.de | Breaks down the primary chromophore, leading to decolorization. excli.de |
| Nitro Reductase | Catalyzes the reduction of nitro groups (-NO2). sciensage.info | Reduces the nitro substituents on the aromatic rings. sciensage.info |
Advanced Oxidation Processes (AOPs) for this compound Degradation
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). researchgate.netijcce.ac.ir These processes are considered highly effective for treating textile effluents containing recalcitrant dyes like this compound. researchgate.netijcce.ac.ir
Photocatalysis: This is a prominent AOP that utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO2) or zinc oxide (ZnO), and a light source (e.g., UV or solar light) to generate hydroxyl radicals. researchgate.netresearchgate.net The process involves the excitation of the photocatalyst by light, leading to the formation of electron-hole pairs. These then react with water and oxygen to produce highly reactive oxygen species, including hydroxyl radicals, which can degrade the dye molecules into simpler and less harmful substances like CO2 and H2O. researchgate.net
Research has demonstrated the effectiveness of photocatalysis for the degradation of various disperse dyes. For instance, La10Si6O27:Tb³⁺ nanoparticles have shown enhanced degradation of Disperse Orange dye under UV light irradiation. researchgate.net The efficiency of photocatalytic degradation is influenced by several factors, including the type and dosage of the photocatalyst, the concentration of the dye, the pH of the solution, and the intensity of the light source. researchgate.net For example, studies on a mixture of disperse dyes showed that the decolorization efficiency increased with an increase in the catalyst dose up to an optimal point. researchgate.net
Table 2: Factors Influencing Photocatalytic Degradation of Disperse Dyes
| Parameter | Effect on Degradation Efficiency |
| Catalyst Dose | Efficiency generally increases with dose up to an optimal level, beyond which it may decrease due to light scattering and particle agglomeration. researchgate.net |
| Dye Concentration | Higher concentrations can decrease efficiency as more dye molecules compete for the active sites on the catalyst and hinder light penetration. pjoes.com |
| pH | Affects the surface charge of the photocatalyst and the dye molecules, influencing adsorption and reaction rates. researchgate.net |
| Light Intensity | Higher intensity generally leads to a higher rate of hydroxyl radical formation and faster degradation, up to a certain point. researchgate.net |
| Presence of Oxidants (e.g., H2O2) | Can enhance the degradation rate by acting as an additional source of hydroxyl radicals. pjoes.com |
Sustainable Dyeing and Wastewater Management Technologies
In addition to end-of-pipe treatment methods, there is a growing focus on developing sustainable dyeing technologies that minimize water consumption and wastewater generation from the outset.
Waterless Dyeing: Traditional aqueous dyeing processes for polyester (B1180765) fabrics consume large amounts of water and energy. researchgate.netgoogle.com Waterless dyeing technologies offer a more environmentally friendly alternative. One such technology is the use of supercritical carbon dioxide (scCO2) as a dyeing medium. In this process, disperse dyes are dissolved in scCO2, which then acts as a solvent to transport the dye into the fiber. After dyeing, the CO2 can be depressurized and recycled.
Silicone Medium Dyeing Systems: Another innovative waterless dyeing method involves the use of a silicone medium, such as decamethylcyclopentasiloxane (B1670010) (D5). researchgate.netmdpi.com This technology has been investigated for dyeing polyester with disperse dyes, including this compound. researchgate.netx-mol.net The process has been shown to achieve dye uptake and fastness properties comparable to conventional water-based dyeing. researchgate.net A significant advantage of this system is the ability to recycle the silicone medium, leading to no wastewater discharge. researchgate.net Research has explored the optimization of this process by studying parameters like dyeing temperature, time, and the use of dye accelerators. researchgate.net The selection of appropriate disperse dyes for this system is guided by factors such as the influence of the dye's chemical structure on its affinity and diffusion in the silicone medium. researchgate.netx-mol.net
Table 3: Comparison of Dyeing Technologies for Polyester
| Technology | Medium | Key Advantages | Relevance to this compound |
| Conventional Aqueous Dyeing | Water | Well-established process. | High water and energy consumption, leading to significant wastewater generation. |
| Supercritical CO2 Dyeing | Supercritical Carbon Dioxide | No water consumption, no wastewater, recyclable medium. | A potential waterless application method. |
| Silicone Medium Dyeing | Silicone Fluid (e.g., D5) | No water consumption, recyclable medium, good dyeing performance. researchgate.net | Has been successfully used for dyeing with this compound, showing comparable results to aqueous methods. researchgate.netx-mol.net |
Advanced Applications and Performance Characteristics of Disperse Orange 44
Performance Characteristics in Textile Applications
The efficacy of Disperse Orange 44 in textile dyeing is determined by its fastness properties and the ability to achieve level, or uniform, coloration.
Fastness properties are a critical measure of a dye's durability on a fabric. For this compound, these properties are generally considered good, making it suitable for dyeing and printing on polyester (B1180765) and its blends. enochdye.com Research and standardized testing provide specific ratings for its performance.
The fastness properties of this compound on polyester fabric are often evaluated using AATCC (American Association of Textile Chemists and Colorists) standards. The ratings, typically on a scale of 1 to 5, with 5 being the highest, indicate the dye's resistance to various conditions.
Table 1: Fastness Properties of this compound on Polyester
| Fastness Test | Fading Rating | Staining Rating |
|---|---|---|
| Light Fastness | 5-6 | - |
| Washing Fastness | 5 | 4-5 |
| Perspiration Fastness | 5 | 4-5 |
| Ironing Fastness | 5-6 | 4-5 |
Data sourced from multiple supplier specifications. worlddyevariety.comchemicalbook.com
These ratings demonstrate a high resistance to fading from light exposure and excellent stability during washing and contact with perspiration. worlddyevariety.comchemicalbook.com However, issues such as poor rubbing fastness can occur, particularly in package dyeing, where solid dye particles may deposit on the fiber surface, leading to uneven coloration. epo.org
Achieving uniform color, or levelness, is crucial in textile dyeing. Dyes with poor migration properties can result in uneven color distribution. researchgate.net this compound, while generally having good dyeing properties, can present challenges in achieving perfect levelness, especially in certain dyeing methods like package dyeing. enochdye.comepo.org
Research has explored methods to improve the dyeing performance of this compound. One approach involves using it in mixtures with other dyes to mitigate issues of uneven coloration. epo.org Additionally, studies on dyeing kinetics in different media, such as waterless silicone systems, have shown that better color levelness can be achieved compared to traditional aqueous dyeing. researchgate.netresearchgate.net The coverage of the dye, which is its ability to hide inconsistencies in the polyester fiber, is also a factor. Dyes with a high initial dyeing rate and slow diffusion tend to have poorer coverage. dyestuffscn.com
Development and Evaluation of this compound Dye Mixtures for Enhanced Performance
To overcome some of the inherent limitations of this compound, such as potential for uneven dyeing, researchers have developed dye mixtures. epo.org These mixtures aim to improve performance with minimal change to the final shade.
Research into Novel Applications in Polymer Science and Materials (e.g., Dye-Doped Polymer Films for Optical Applications)
Beyond textiles, this compound and similar dyes are being investigated for their use in advanced materials, particularly in polymer science. Dye-doped polymer films have garnered interest for their potential in nonlinear optical (NLO) applications. research-advances.orgicm.edu.pl
Research has explored the use of disperse dyes, including those with similar structures to this compound, when doped into polymer matrices like Polymethyl methacrylate (B99206) (PMMA). research-advances.orgresearchgate.net These dye-doped films can exhibit properties such as optical phase conjugation, which is significant for applications in optical devices. research-advances.orgresearchgate.net For instance, studies on Disperse Orange 25 doped in a PMMA-methacrylic acid polymer film demonstrated phase conjugation under low-power laser irradiation. researchgate.net While direct research on this compound in this specific application is less documented in the provided results, the broader research on azo dye-doped polymer films suggests potential for its use in photonics. zenodo.org The study of these materials involves techniques like Z-scan to measure nonlinear absorption and refraction. research-advances.org
Influence of Molecular Structure Modifications on Dyeing Affinity and Diffusion
The dyeing characteristics of disperse dyes, including their affinity for fibers and their diffusion rates, are intrinsically linked to their molecular structure. researchgate.net The structure of this compound, a mono-azo dye with a chloro- and nitro-substituted phenyl group, dictates its interaction with polyester fibers. worlddyevariety.comchembk.com
Studies have investigated how modifications to the molecular structure of disperse dyes affect their dyeing properties. For example, the introduction of halogen atoms into the diazotized component of a dye can influence its affinity, dye uptake, and diffusion coefficient. researchgate.netresearchgate.net While specific research on modifications to this compound was not detailed in the search results, broader studies on disperse dyes provide insights. The dyeing process itself is a three-step mechanism: movement of the dye to the fiber surface, adsorption onto the surface, and diffusion into the amorphous regions of the fiber. researchgate.net The diffusion coefficient (D) is a key parameter in quantifying this process. google.com Predictive models based on quantum chemical calculations are also being developed to understand the relationship between the molecular structure of mono-azo disperse dyes and their absorption properties, which can aid in the design of new dyes with improved performance. researchgate.net
Regulatory Science and Policy Implications for Disperse Orange 44
International and National Regulatory Frameworks for Azo Dyes (e.g., REACH, CEPA 1999)
The regulation of azo dyes, including Disperse Orange 44, is primarily driven by health concerns related to the aromatic amines that can be formed from the reductive cleavage of the azo bond. leathermag.com International and national regulatory frameworks have been established to control the use of certain azo dyes in consumer products.
European Union: REACH
In the European Union, the primary legislation governing chemicals is the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) Regulation (EC) No 1907/2006. satra.com Under Annex XVII, entry 43 of REACH, the use of azo dyes that can release one or more of the 22 specified carcinogenic aromatic amines in concentrations exceeding 30 mg/kg (ppm) in the finished article or its dyed parts is prohibited. leathermag.comuark.edu This restriction applies to textile and leather articles that may come into direct and prolonged contact with the human skin or oral cavity, such as clothing, bedding, and towels. leathermag.comsatra.com While there are no specific restrictions on all azo dyes, this legislation indirectly restricts about 5% of them. leathermag.com Furthermore, some disperse dyes are also regulated under REACH Annex XVII entry 72 due to their classification as sensitisers. satra.com
Canada: Canadian Environmental Protection Act, 1999 (CEPA 1999)
In Canada, the Canadian Environmental Protection Act, 1999 (CEPA 1999) is the key legislative tool for assessing and managing risks posed by chemical substances. canada.ca As part of the Chemicals Management Plan, the Canadian government conducted a screening assessment of a group of 'Certain Azo Disperse Dyes'. canada.cagazette.gc.ca While the assessment concluded that one dye, Disperse Yellow 3, met the environmental criterion for a toxic substance, the risk for the general population from 51 other azo disperse dyes was not expected due to no identified sources of exposure. canada.cagazette.gc.ca The assessment for this group included substances analogous to Disperse Orange 73, indicating a category-based approach to regulation. canada.ca
Other National Regulations
Several other countries have implemented similar regulations. For instance, China's national standard (GB 18401-2011) restricts 24 carcinogenic aromatic amines to a limit of 20 mg/kg in textile products. crimsonpublishers.comlcms.cz India has also prohibited the handling of 112 azo and benzidine-based dyes and requires pre-shipment certification for imported textiles to ensure they are free of these banned dyes. sgs.comfibre2fashion.com The United States does not have specific federal regulations for azo dyes in textiles, but some states have their own regulations for certain aromatic amines. uark.edu
The following table summarizes the key aspects of these regulatory frameworks.
| Regulatory Framework | Jurisdiction | Key Provisions for Azo Dyes | Concentration Limit for Restricted Amines |
| REACH | European Union | Restricts azo dyes releasing 22 specified carcinogenic aromatic amines in textiles and leather. satra.comuark.edu | 30 mg/kg (ppm) uark.edu |
| CEPA 1999 | Canada | Assesses and manages risks of substances; specific azo disperse dyes assessed for environmental and health risks. canada.cacanada.ca | Not specified as a general limit; risk-based assessment. |
| GB 18401-2011 | China | Restricts 24 carcinogenic aromatic amines in textile products. crimsonpublishers.comlcms.cz | 20 mg/kg (ppm) crimsonpublishers.com |
| Environment (Protection) Act, 1986 | India | Prohibits the handling of 112 specified hazardous dyes. sgs.comfibre2fashion.com | Not specified; presence of prohibited dyes is banned. |
Restricted Substance Lists (RSL) in Textiles and Analytical Compliance Monitoring
Restricted Substance Lists (RSLs) are created by brands, retailers, and industry associations to ensure that their products comply with legal regulations and to manage the use of hazardous substances in their supply chains. ctfassets.net These lists often go beyond legal requirements to meet voluntary standards and address consumer safety concerns.
This compound on RSLs
This compound, often listed alongside or as Disperse Orange 37/76, is frequently included on RSLs, primarily due to its potential as a skin sensitizer. pwt-group.comregatta.com Many RSLs categorize it under "Allergenic Dyes" or "Sensitizing Dyes." pwt-group.comtescoplc.com While the primary regulatory focus for azo dyes is on the release of carcinogenic amines, the allergenic potential of the intact dye molecule is also a significant concern for the textile industry. rivm.nleuropa.eu
The table below shows examples of how this compound and similar dyes are listed on various RSLs.
| RSL Source (Example) | Substance Name | CAS Number(s) | Restriction / Limit |
| PWT Group RSL | Disperse Orange 37/76 | 13301-61-6 | Not explicitly stated, listed under "Dyes - Allergenic" |
| Tesco RSiT | Disperse Orange 37/59/76 | 13301-61-6 | 0.1mg/kg |
| Regatta RSL | Disperse orange 37/59/76 ** | 12223-33-5 | Listed under "Allergenic Disperse Dyes" with a limit of 50 mg/kg |
Analytical Compliance Monitoring
To ensure compliance with regulations and RSLs, rigorous testing of textile products is required. Standardized analytical methods are used to detect the presence of restricted substances.
For azo dyes, the standard analytical procedure involves determining the presence of banned aromatic amines. The most common international standards are EN ISO 14362-1:2017 and GB/T 17592-2011. alfachemic.comcrimsonpublishers.com The general methodology includes:
Sample Pretreatment : A representative sample is taken from the textile material.
Reductive Cleavage : The azo bonds in the dye molecules are chemically broken (reduced), typically using sodium dithionite, to release the constituent aromatic amines. crimsonpublishers.comeuropa.eu
Extraction : The released amines are extracted from the sample matrix using a suitable solvent. crimsonpublishers.com
Instrumental Determination : The extracted amines are then identified and quantified using sophisticated analytical instruments, most commonly Gas Chromatography with Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). crimsonpublishers.comlcms.czalfachemic.com
For allergenic disperse dyes like this compound, specific methods using Liquid Chromatography with tandem mass spectrometry (LC/MS/MS) have been developed for screening and quantification. lcms.cz These methods are highly sensitive and can detect the dyes at very low concentrations. lcms.cz However, challenges such as the "matrix effect," where other components in the sample interfere with the analysis, can occur. lcms.cz To address the time-consuming and costly nature of these standard methods, research is ongoing into rapid screening methods, such as those based on chromogenic reactions. crimsonpublishers.comcrimsonpublishers.com
Risk Assessment Methodologies and Challenges for this compound
The risk assessment for disperse dyes like this compound is a complex process that evaluates both the hazard of the substance and the potential for human and environmental exposure.
Hazard Identification and Characterization
The primary hazards associated with azo disperse dyes are:
Carcinogenicity : The potential to release carcinogenic aromatic amines. hanslace.com
Sensitization : The potential of the intact dye molecule to cause allergic contact dermatitis. europa.euresearchgate.net
Risk assessment for carcinogenicity focuses on the cleavage products. For sensitization, the assessment considers the properties of the dye molecule itself. Disperse dyes are small, lipophilic (fat-soluble) molecules, which allows them to migrate from synthetic fibers, such as polyester (B1180765), and be absorbed by the skin. researchgate.netbund.de
Exposure Assessment
Exposure assessment is a critical and challenging part of the risk assessment. It involves estimating the amount of the substance that may come into contact with a person. For textile dyes, the main route of exposure is dermal (skin) contact. Factors influencing exposure include:
The concentration of the dye in the textile.
The dye's colour fastness (its tendency to migrate or "bleed" from the fabric). satra.com
The duration and frequency of skin contact.
Conditions such as perspiration, which can facilitate dye migration. leathermag.com
A significant challenge in the risk assessment of disperse dyes is the lack of comprehensive quantitative data. bund.de There is often a "toxicity data gap" for many aromatic amines that can be cleaved from azo dyes, making a complete risk profile difficult to establish. uark.edu Similarly, for many sensitizing dyes, there is insufficient data to determine a "safe" level of exposure below which allergic reactions are unlikely to occur. bund.de
Risk Characterization
Risk characterization combines the hazard and exposure assessments to estimate the probability and severity of adverse effects. For carcinogenic amines, the risk is often characterized by comparing the estimated exposure to a level considered to be of low concern. For sensitizers, the goal is to determine if the exposure is likely to induce sensitization in susceptible individuals. The Canadian government's screening assessment of Azo Disperse Dyes, for example, evaluated risks to both human health and the environment, considering factors like persistence, bioaccumulation, and inherent toxicity. canada.ca
Scientific Basis for Policy Decisions on this compound and Related Azo Dyes
Policy decisions and regulations concerning this compound and other azo dyes are founded on scientific evidence from toxicology, chemistry, and exposure science.
The scientific foundation for restricting certain azo dyes is the classification of specific aromatic amines as known or suspected human carcinogens. hanslace.com This classification is based on extensive toxicological studies. The core principle of regulations like REACH Annex XVII is preventative; they prohibit dyes that could break down to form these harmful amines, thereby severing the link between the dye in a consumer product and potential exposure to a carcinogen. sustainability-directory.com
For allergenic disperse dyes, the scientific basis for regulation comes from clinical data, such as patch testing in dermatitis patients, and experimental studies that classify substances as skin sensitizers. europa.eunih.gov Studies have shown that a significant percentage of textile-related allergies are attributed to disperse dyes. europa.eu Disperse Orange 3, a structurally related dye, is a well-known contact allergen and has been extensively studied. nih.govsigmaaldrich.com This body of evidence on the sensitizing potential of the disperse dye class informs their inclusion on RSLs and, in some cases, formal regulation. satra.compwt-group.com
The development of standardized analytical methods, such as the EN ISO 14362 series, provides the scientific and technical means for enforcement agencies and industry to test products for compliance. alfachemic.comeuropa.eu These validated methods ensure that testing is reliable and reproducible, which is a cornerstone of effective chemical regulation. lcms.cz
However, the scientific basis is continually evolving. Ongoing research aims to fill data gaps regarding the toxicity and sensitization potential of many dyes and their breakdown products. uark.edu Challenges in risk assessment, such as understanding aggregate exposure from multiple sources, also drive further scientific inquiry to ensure that policy decisions are based on the most current and comprehensive understanding of the risks. dntb.gov.ua
Future Research Directions and Emerging Trends for Disperse Orange 44
Development of Environmentally Benign Synthesis Routes
The traditional synthesis of azo dyes, including Disperse Orange 44, often involves harsh conditions and the use of hazardous chemicals. researchgate.nettandfonline.com Emerging research is focused on developing greener, more environmentally friendly synthesis methods. These approaches aim to reduce or eliminate the use of toxic solvents and reagents, minimize energy consumption, and simplify purification processes.
Key green synthesis strategies being explored for azo dyes include:
Solvent-Free Reactions: Conducting reactions in the absence of volatile organic solvents significantly reduces environmental pollution. tandfonline.comrsc.orgresearchgate.net Grinding technology is one such method that has shown promise. researchgate.netrsc.org
Use of Solid Acid Catalysts: Replacing corrosive liquid acids with reusable solid acid catalysts, such as nano silica (B1680970) supported boron trifluoride (nano BF3·SiO2) and sulfonic acid functionalized magnetic nanoparticles, offers a more sustainable alternative. researchgate.nettandfonline.comrsc.orgresearchgate.net These catalysts are easily separable and can be recycled, reducing waste. researchgate.netrsc.org
Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates, leading to shorter reaction times and increased yields, contributing to a more energy-efficient process. nih.govsemanticscholar.org
These environmentally conscious approaches not only aim to make the production of dyes like this compound more sustainable but also economically viable. tandfonline.comresearchgate.net
Comprehensive Toxicological Profiling for Long-Term Health Effects and Mixture Toxicity
While some toxicological data exists for individual azo dyes, a significant knowledge gap remains concerning the long-term health effects of chronic exposure to this compound and its potential synergistic or antagonistic effects when present in mixtures with other chemicals. nih.govcanada.cascialert.net Future research will need to focus on comprehensive toxicological profiling to address these concerns.
Many azo dyes are known to possess mutagenic and carcinogenic properties, often due to the cleavage of the azo bond, which can release harmful aromatic amines. ijrrjournal.comtandfonline.comnih.gov The potential for these dyes to act as allergens is also a significant concern, with some individuals experiencing contact dermatitis upon exposure. satra.comfibre2fashion.com
Key areas for future toxicological research include:
Chronic Exposure Studies: Investigating the effects of long-term, low-level exposure to this compound on various biological systems.
Mixture Toxicity: Assessing the combined toxicological effects of this compound with other dyes and environmental contaminants commonly found in wastewater and consumer products. nih.govdocsdrive.com
Endocrine Disruption Potential: Evaluating the potential for this compound and its degradation products to interfere with the endocrine system.
Metabolite Toxicity: Characterizing the toxicity of the breakdown products of this compound, which may be more harmful than the parent compound. scielo.br
A deeper understanding of the toxicological profile of this compound is crucial for accurate risk assessment and the establishment of appropriate safety regulations.
Enhanced Environmental Monitoring and Predictive Modeling of Fate and Transport
Effective management of this compound in the environment requires robust monitoring techniques and accurate predictive models to understand its persistence, distribution, and transformation. Recent studies have detected this compound in house dust and children's clothing, highlighting the need for more comprehensive environmental monitoring. nih.govnih.govresearchgate.netresearchgate.net
Future research in this area should focus on:
Development of Sensitive Analytical Methods: Creating more sensitive and specific methods for detecting and quantifying this compound and its metabolites in complex environmental matrices like water, sediment, and biota.
Fate and Transport Modeling: Developing and validating computational models that can predict how this compound moves through and persists in different environmental compartments.
Bioaccumulation Studies: Investigating the potential for this compound to accumulate in aquatic organisms, which could lead to its transfer up the food chain. canada.cacanada.ca While some studies suggest low bioaccumulation potential for certain disperse azo dyes, further investigation specific to this compound is warranted. canada.ca
The integration of monitoring data with predictive models will provide a more complete picture of the environmental risks associated with this compound and inform the development of effective mitigation strategies.
Novel Remediation Strategies with High Efficiency and Sustainability
The removal of azo dyes like this compound from industrial wastewater is a significant environmental challenge due to their complex structure and resistance to degradation. tandfonline.com Conventional wastewater treatment methods are often ineffective. tandfonline.com Consequently, there is a growing interest in developing novel, efficient, and sustainable remediation technologies.
Promising remediation strategies include:
Bioremediation: Utilizing microorganisms such as bacteria and fungi that can decolorize and degrade azo dyes through the action of enzymes like azoreductases, laccases, and peroxidases. tandfonline.comnih.govmdpi.com This approach is considered cost-effective and environmentally friendly. tandfonline.com
Advanced Oxidation Processes (AOPs): Employing powerful oxidizing agents, such as hydroxyl radicals, to break down the complex dye molecules. The Fenton process, which uses iron and hydrogen peroxide, is one such AOP. scialert.net
Photocatalysis: Using semiconductor materials and light to generate reactive oxygen species that can degrade the dye. chalcogen.ro Green synthesized nanoparticles are being explored for this purpose. chalcogen.ro
Adsorption: Utilizing various low-cost adsorbents, such as agricultural waste products, to bind and remove the dye from water. scialert.net
The table below summarizes some of the novel remediation strategies being investigated for azo dyes.
| Remediation Strategy | Description | Key Advantages |
| Bioremediation | Use of microorganisms (bacteria, fungi) and their enzymes to break down dyes. tandfonline.comnih.govmdpi.com | Cost-effective, environmentally friendly, can lead to complete mineralization. tandfonline.com |
| Advanced Oxidation | Generation of highly reactive species (e.g., hydroxyl radicals) to oxidize dyes. scialert.net | Effective for degrading recalcitrant compounds. |
| Photocatalysis | Use of light and a catalyst to degrade pollutants. chalcogen.ro | Can utilize solar energy, leading to a sustainable process. chalcogen.ro |
| Adsorption | Binding of dye molecules to the surface of an adsorbent material. scialert.net | Can utilize low-cost, readily available materials. scialert.net |
Future research will likely focus on optimizing these technologies and exploring hybrid systems that combine different approaches to achieve higher removal efficiencies.
Structure-Activity Relationship (SAR) Studies for Reduced Toxicity and Improved Performance
Structure-Activity Relationship (SAR) studies are a valuable tool for understanding how the chemical structure of a dye influences its properties, including its color, fastness, and toxicity. nih.govscispace.comtandfonline.com By identifying the structural features associated with undesirable effects, such as toxicity, it becomes possible to design safer and more effective dyes.
For azo dyes, SAR studies have shown that the presence of certain aromatic amine moieties, such as p-phenylenediamine (B122844) and benzidine, is often linked to mutagenicity. nih.gov Modifications to the chemical structure, such as sulfonation or carboxylation, can lead to a decrease in mutagenic activity. nih.gov
Future SAR research for this compound should aim to:
Identify the specific structural components responsible for any observed toxicity.
Explore modifications to the dye molecule that can reduce its toxicity while maintaining or improving its dyeing performance.
Develop predictive QSAR (Quantitative Structure-Activity Relationship) models to estimate the toxicity of new dye structures before they are synthesized. mst.dk
These studies will be instrumental in the development of a new generation of disperse dyes with enhanced safety profiles.
Integration of Advanced Computational and Artificial Intelligence-Driven Approaches in Dye Research
The fields of computational chemistry and artificial intelligence (AI) are poised to revolutionize dye research and development. p2infohouse.org These advanced approaches can accelerate the design of new dyes with desired properties, predict their environmental fate and toxicity, and optimize remediation processes.
Molecular Modeling: Using techniques like Density Functional Theory (DFT) to study the electronic structure and properties of dye molecules, which can help in understanding their color and reactivity. p2infohouse.orgresearchgate.netmdpi.com
Machine Learning: Developing machine learning models to predict various properties of dyes, such as their toxicity, biodegradability, and adsorption characteristics. p2infohouse.orgmdpi.comresearchgate.net For example, neural networks have been used to differentiate between mutagenic and non-mutagenic azo dyes. p2infohouse.org
AI-Driven Process Optimization: Employing AI algorithms, such as genetic algorithms, to optimize the conditions for dye synthesis and remediation processes. researchgate.netresearchgate.net
The integration of these computational tools will enable a more rational and efficient approach to the development of sustainable and high-performance dyes like this compound. tandfonline.com
Q & A
Q. What methodologies address discrepancies in reported adsorption capacities for this compound across studies?
- Methodological Answer: Standardize experimental protocols (e.g., agitation speed, temperature) and characterize adsorbent properties (surface area, pore size via BET). Cross-validate results using multiple isotherm models and error metrics (e.g., chi-square test). Report uncertainties in dye concentration measurements due to calibration curve variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
